molecular formula C16H10N4O2S B15283251 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283251
M. Wt: 322.3 g/mol
InChI Key: LDHRVNGHJVQMCN-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 1798521-30-8) is a fused heterocyclic compound with the molecular formula C₁₆H₁₀N₄O₂S and an average molecular weight of 322.34 g/mol . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a 3-methylbenzofuran moiety and at the 6-position with a furyl group. This compound belongs to a class of triazolothiadiazoles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C16H10N4O2S

Molecular Weight

322.3 g/mol

IUPAC Name

6-(furan-2-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10N4O2S/c1-9-10-5-2-3-6-11(10)22-13(9)14-17-18-16-20(14)19-15(23-16)12-7-4-8-21-12/h2-8H,1H3

InChI Key

LDHRVNGHJVQMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O3SC_{23}H_{19}N_3O_3S, with a molecular weight of 417.49 g/mol. The structure features a triazole ring fused with a thiadiazole and functional groups that contribute to its biological activity.

Synthesis

Recent studies have reported various synthetic methodologies for producing this compound. These include:

  • Conventional Synthetic Methods : Traditional methods often involve multi-step reactions that may yield lower efficiency.
  • Green Chemistry Approaches : Techniques such as microwave-assisted synthesis are being explored to enhance yield and reduce reaction time.

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. In one study, various benzofuran-based triazole derivatives were synthesized and tested against common bacterial strains such as E. coli and B. subtilis. The results showed promising efficacy with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .

CompoundMIC (µg/mL)Target Bacteria
10a1.80 ± 0.25E. coli
10b1.25 ± 0.60B. subtilis

Case Study : Compound 10d , a derivative of the target compound, was identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.55 ± 1.00 µM, indicating its potential for treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. Compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, which plays a crucial role in neurotransmission.
  • Bacterial Cell Wall Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Specifically, 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown effectiveness against various bacterial strains. For instance, tests indicated inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties
    • The compound's structural components are associated with anticancer activity. Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the thiadiazole moiety is believed to contribute to these effects by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it suitable for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electronic properties has shown promising results in enhancing device performance .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against various bacterial strains; potential for broad-spectrum use.
Anticancer Properties Induces apoptosis in specific cancer cell lines; candidate for cancer therapy.
Organic Electronics Functions as a semiconductor; enhances performance in OLEDs and OPVs.

Comparison with Similar Compounds

Key Observations :

  • Furyl substituents (as in the target compound and ) contribute to π-π stacking interactions in crystal packing, influencing solubility and stability .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not available Not available
6-(Adamantan-1-yl)-3-(3-fluorophenyl) Not reported C–F stretch: 1,220; C–H adamantyl: 2,900 Adamantyl CH₂: 1.6–2.1; aromatic: 7.2–7.5
3-(3,4-Dimethoxyphenyl)-6-[N-methyl-pyrrol-2-yl] 184 NH/OH: 3,400; C=N: 1,620 Methoxy: 3.8; pyrrole CH₃: 2.3
6-(2,4-Dichlorophenyl)-3-(2-furyl) Not reported C–Cl: 750; furyl C–O: 1,050 Dichlorophenyl: 7.4–7.6; furyl: 6.3–7.2

Key Observations :

  • Substituents like methoxy groups (e.g., ) lower melting points compared to halogenated analogs due to reduced crystallinity.
  • Adamantyl groups (e.g., ) introduce complexity in NMR spectra due to multiple CH₂ environments.

Key Observations :

  • Microwave synthesis (e.g., ) improves yields (80–90%) and reduces reaction time compared to conventional methods (50–60% yields).
  • POCl₃ is a common reagent for cyclization, facilitating thiadiazole ring formation .

Anticancer and Antibacterial Activity

Compound Name IC₅₀ (Cancer Cell Lines) MIC (Bacterial Strains) Key Targets
Target Compound Not reported Not reported -
6-(2,4-Dichlorophenyl)-3-(2-furyl) 12 µM (MCF-7) 8 µg/mL (E. coli) DNA topoisomerase II
Microwave-synthesized analogs 3.5 µM (HeLa) 4 µg/mL (S. aureus) Tubulin polymerization
6-(Adamantan-1-yl)-3-(3-fluorophenyl) 18 µM (A549) Not reported COX-1/COX-2 inhibition

Anti-inflammatory and Analgesic Activity

Compound Name % Inhibition (Edema) Ulcerogenicity (vs. Naproxen)
6-(2-Chlorophenyl)-3-naphthoxy 82% (3h) 40% lower
6-(2,4-Dichlorophenyl)-3-naphthoxy 88% (3h) 50% lower

Key Observations :

  • Halogenated analogs (e.g., ) show superior anti-inflammatory and anticancer activity due to enhanced electrophilicity and membrane interaction.
  • Adamantyl derivatives (e.g., ) exhibit selective COX-2 inhibition, reducing ulcerogenic risk compared to non-steroidal anti-inflammatory drugs.

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